molecular formula C9H16O4 B14021887 Ethyl 4,4-dimethoxy-3-methylbut-3-enoate CAS No. 97149-53-6

Ethyl 4,4-dimethoxy-3-methylbut-3-enoate

Cat. No.: B14021887
CAS No.: 97149-53-6
M. Wt: 188.22 g/mol
InChI Key: SRQJQPBJGOEOTP-UHFFFAOYSA-N
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Description

Ethyl 4,4-dimethoxy-3-methylbut-3-enoate is an organic compound with the molecular formula C9H16O4. It is an ester derived from 4,4-dimethoxy-3-methylbut-3-enoic acid and ethanol. This compound is known for its unique structure, which includes a double bond and two methoxy groups, making it an interesting subject for various chemical studies and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,4-dimethoxy-3-methylbut-3-enoate can be synthesized through several methods. One common approach involves the esterification of 4,4-dimethoxy-3-methylbut-3-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-dimethoxy-3-methylbut-3-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4,4-dimethoxy-3-methylbut-3-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4,4-dimethoxy-3-methylbut-3-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in various biochemical processes. The methoxy groups can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-methylbut-3-enoate: Similar structure but lacks the methoxy groups.

    Methyl 4,4-dimethoxy-3-methylbut-3-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    4,4-Dimethoxy-3-methylbut-3-enoic acid: The corresponding acid form of the compound.

Uniqueness

This compound is unique due to the presence of both methoxy groups and a double bond in its structure.

Properties

CAS No.

97149-53-6

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl 4,4-dimethoxy-3-methylbut-3-enoate

InChI

InChI=1S/C9H16O4/c1-5-13-8(10)6-7(2)9(11-3)12-4/h5-6H2,1-4H3

InChI Key

SRQJQPBJGOEOTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=C(OC)OC)C

Origin of Product

United States

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